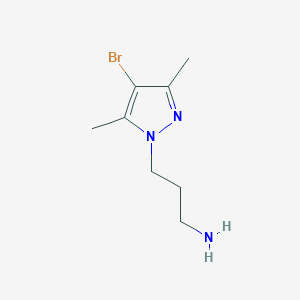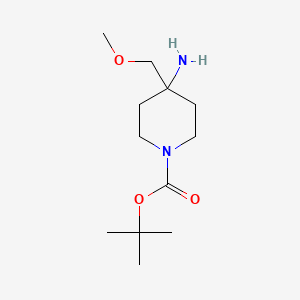
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile is an organic compound characterized by the presence of a chloro-methoxyphenyl group and a thienyl group connected through a propenenitrile linkage
Méthodes De Préparation
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and 2-thiophenecarboxaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the aldehydes and malononitrile in the presence of a base, such as piperidine, to form the desired propenenitrile compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Analyse Des Réactions Chimiques
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which may have different biological activities.
Applications De Recherche Scientifique
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, leading to changes in cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in biological effects.
Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.
Comparaison Avec Des Composés Similaires
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
(E)-3-(3-chloro-4-methoxyphenyl)-2-(2-furyl)-2-propenenitrile: This compound has a furan ring instead of a thienyl ring, which may result in different chemical and biological properties.
(E)-3-(3-chloro-4-methoxyphenyl)-2-(2-pyridyl)-2-propenenitrile:
(E)-3-(3-chloro-4-methoxyphenyl)-2-(2-phenyl)-2-propenenitrile: The phenyl ring provides a different electronic environment, affecting the compound’s stability and interactions.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-13-5-4-10(8-12(13)15)7-11(9-16)14-3-2-6-18-14/h2-8H,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFYVODTKVJJW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N2-[2-(tert-butylthio)ethyl]thiophene-2-carboxamide](/img/structure/B2727504.png)
![2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2727506.png)

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727509.png)

![4-{[7-Methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}benzamide](/img/structure/B2727513.png)
![5-methyl-1-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)

![N-tert-butyl-2-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}acetamide](/img/structure/B2727516.png)
![2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2727521.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)
